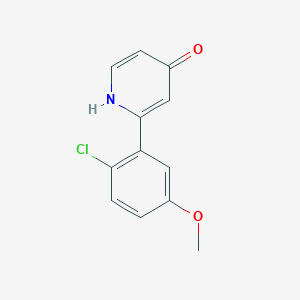

2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine

Description

2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine is a heterocyclic compound featuring a pyridine core substituted with a hydroxyphenyl group at position 4 and a 2-chloro-5-methoxyphenyl moiety at position 2. Its molecular structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, which influence its physicochemical and biological properties. Synthetic routes for analogous pyridine derivatives often involve multicomponent reactions or condensation steps, as exemplified by Goswami et al., who reported yields of 67–81% for related compounds . Analytical characterization, including IR, ¹H NMR, and melting points (268–287°C), confirms its structural integrity . coli and S. aureus .

Propriétés

IUPAC Name |

2-(2-chloro-5-methoxyphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-9-2-3-11(13)10(7-9)12-6-8(15)4-5-14-12/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCISHPFGLPGYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692662 | |

| Record name | 2-(2-Chloro-5-methoxyphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261935-50-5 | |

| Record name | 2-(2-Chloro-5-methoxyphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-5-methoxyphenylboronic acid and 4-hydroxypyridine.

Coupling Reaction: A Suzuki coupling reaction is employed to couple the boronic acid with the pyridine derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods: In an industrial setting, the production of 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine may involve:

Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Purification: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity product.

Types of Reactions:

Oxidation: The hydroxyl group in 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine can undergo oxidation to form a ketone derivative.

Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated product.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of 2-(2-methoxyphenyl)-4-pyridone.

Reduction: Formation of 2-(2-methoxyphenyl)-4-hydroxypyridine.

Substitution: Formation of 2-(2-substituted-5-methoxyphenyl)-4-hydroxypyridine derivatives.

Applications De Recherche Scientifique

2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-withdrawing vs. donating groups : Chloro and fluoro substituents increase molecular polarity and melting points compared to methoxy or hydroxymethyl groups .

- Hydrogen bonding : The 4-hydroxypyridine moiety enhances solubility in polar solvents via H-bonding, whereas fluoro substituents reduce bioavailability due to hydrophobic effects .

Insights :

- Nitro groups (-NO₂) enhance activity due to increased electrophilicity, while bulkier substituents (e.g., Br) reduce permeability .

- The target compound’s moderate activity (MIC 50–100 μg/mL) suggests optimization opportunities via substituent tuning .

Activité Biologique

2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine features a pyridine ring substituted with a chloro and methoxy group on the phenyl moiety. Its CAS number is 1261935-50-5, and it is classified under various categories including pharmaceuticals and organic compounds.

The biological activity of 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the hydroxyl group enhances its binding affinity, potentially leading to inhibition or modulation of target proteins. This compound has been investigated for its role in:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to therapeutic effects.

- Neuroprotective Effects : Preliminary studies suggest it may reduce levels of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease pathology .

In Vitro Studies

In vitro experiments have demonstrated that derivatives of pyridine compounds can exhibit significant biological activities. For instance, methoxypyridine derivatives have shown promise in reducing Aβ42 levels in animal models, indicating potential applications in neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

A study involving methoxypyridine derivatives indicated that compounds similar to 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine effectively reduced Aβ42 levels in the plasma and brain tissue of transgenic mice models. This suggests a potential role in treating Alzheimer’s disease through modulation of gamma-secretase activity .

| Compound | Aβ42 Reduction (Plasma) | Aβ42 Reduction (Brain) |

|---|---|---|

| Compound 64 | Significant | Significant |

| 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine | Under investigation | Under investigation |

Case Study 2: Enzyme Interaction

Research has indicated that similar compounds can act as enzyme inhibitors. For example, methoxypyridines have been shown to interact with gamma-secretase, leading to decreased production of neurotoxic peptides . The structure-activity relationship (SAR) studies highlight the importance of specific substituents for maintaining potency.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine. Initial findings suggest that compounds with similar structures can cross the blood-brain barrier (BBB), making them viable candidates for central nervous system therapies.

Comparative Analysis

Comparative studies with other pyridine derivatives have shown that modifications significantly impact biological activity. For example, replacing certain functional groups can enhance solubility and bioavailability, critical factors for drug development.

| Compound | Solubility | Bioavailability | Activity |

|---|---|---|---|

| Methoxypyridine A | High | Moderate | Effective |

| 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine | Moderate | High | Under investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.